Product packaging for 2,4,7-Trichloro-1,5-naphthyridine(Cat. No.:)

2,4,7-Trichloro-1,5-naphthyridine

Cat. No.: B12844243
M. Wt: 233.5 g/mol
InChI Key: MCOFUFGOHSZAIW-UHFFFAOYSA-N
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Description

2,4,7-Trichloro-1,5-naphthyridine is a multifunctional halogenated heterocyclic compound that serves as a versatile synthetic intermediate in medicinal and materials chemistry. The 1,5-naphthyridine scaffold is a diazanaphthalene analogue known for its significant role in pharmaceutical and materials science research . The presence of three chlorine atoms at the 2, 4, and 7 positions provides distinct sites for selective nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, enabling researchers to construct a diverse array of complex, functionalized molecules . This compound is primarily valued in drug discovery for constructing novel target molecules. Derivatives of 1,5-naphthyridine have demonstrated a wide spectrum of biological activities, including antiproliferative, antibacterial, antiviral, and anti-inflammatory properties, making this scaffold a privileged structure in medicinal chemistry . In materials science, 1,5-naphthyridine-based compounds are investigated for their application in organic semiconductors, OLEDs, sensors, and solar cells due to their electron-deficient nature and ability to form stable metal complexes . This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H3Cl3N2 B12844243 2,4,7-Trichloro-1,5-naphthyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H3Cl3N2

Molecular Weight

233.5 g/mol

IUPAC Name

2,4,7-trichloro-1,5-naphthyridine

InChI

InChI=1S/C8H3Cl3N2/c9-4-1-6-8(12-3-4)5(10)2-7(11)13-6/h1-3H

InChI Key

MCOFUFGOHSZAIW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1N=C(C=C2Cl)Cl)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 2,4,7 Trichloro 1,5 Naphthyridine and Its Precursors

De Novo Synthesis Strategies for the 1,5-Naphthyridine (B1222797) Core

The initial creation of the 1,5-naphthyridine ring system is a critical step. Various synthetic strategies have been developed to achieve this, ranging from historical name reactions to contemporary multi-component approaches.

Cyclization Reactions for Naphthyridine Ring Formation

Classic cyclization reactions provide the bedrock for constructing the 1,5-naphthyridine core. Adaptations of the Skraup, Friedländer, and Conrad-Limpach syntheses are prominent in the literature. researchgate.netnih.govencyclopedia.pubresearchgate.netresearchgate.netresearchgate.net

The Skraup synthesis , traditionally used for quinolines, has been adapted for 1,5-naphthyridines by using 3-aminopyridine (B143674) derivatives as starting materials. nih.govnih.gov The first synthesis of the parent 1,5-naphthyridine was achieved through an adaptation of the Skraup synthesis using 3-aminopyridine. nih.gov This reaction typically involves reacting a 3-aminopyridine with glycerol, an oxidizing agent, and a dehydrating agent like sulfuric acid. nih.govmdpi.com Modified Skraup methods have also been employed for the synthesis of fused 1,5-naphthyridines, such as benzo[c] nih.govnih.govnaphthyridines. mdpi.com

The Friedländer annulation offers another pathway, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. researchgate.netnih.govacs.org This method has been utilized to prepare various substituted 1,5-naphthyridines and their fused analogues, like benzo[b] nih.govnih.govnaphthyridines. nih.gov For instance, the reaction of 3-aminoquinaldehyde with 2-acetylpyridine (B122185) yields a pyridin-2-yl-substituted benzo[b] nih.govnih.govnaphthyridine. nih.gov

The Conrad-Limpach synthesis involves the condensation of an aromatic amine with a β-ketoester, followed by cyclization. researchgate.netrsc.org This has been extended to the use of Meldrum's acid in place of β-ketoesters to produce 4-hydroxy-1,5-naphthyridines. researchgate.netmdpi.com For example, the reaction of 3-aminopyridine derivatives with Meldrum's acid leads to the formation of 8-hydroxy-1,5-naphthyridines. mdpi.com

Cyclization Reaction Starting Materials Key Features Example Product
Skraup Synthesis 3-Aminopyridine, GlycerolHarsh acidic conditions, use of oxidizing agents. nih.govmdpi.com1,5-Naphthyridine nih.gov
Friedländer Synthesis o-Aminoaryl aldehyde/ketone, α-Methylene compoundBase or acid-catalyzed condensation and cyclodehydration. researchgate.netconnectjournals.comBenzo[b] nih.govnih.govnaphthyridine nih.gov
Conrad-Limpach Synthesis 3-Aminopyridine, β-Ketoester or Meldrum's acidForms hydroxynaphthyridines. researchgate.netmdpi.com4-Hydroxy-1,5-naphthyridine mdpi.com

Multi-Component Reactions for Scaffold Construction

Multi-component reactions (MCRs) have emerged as powerful tools for the efficient construction of complex molecular scaffolds in a single step. encyclopedia.pub These reactions offer advantages in terms of atom economy and operational simplicity. For instance, a three-component domino reaction has been developed for the synthesis of naphtho[2,3-b] nih.govmdpi.comnaphthyridine derivatives. bohrium.com While not directly yielding 2,4,7-trichloro-1,5-naphthyridine, these MCRs provide versatile 1,5-naphthyridine cores that can be subsequently halogenated. Another example involves a Povarov-type [4+2]-cycloaddition reaction in a multicomponent strategy to synthesize fused 1,5-naphthyridines. nih.gov

Regioselective Halogenation Techniques for Polychlorination

The introduction of multiple chlorine atoms onto the 1,5-naphthyridine core requires carefully controlled halogenation techniques. The synthesis of polychlorinated naphthyridines often involves the chlorination of hydroxyl or oxo-substituted precursors. For example, hydroxy-1,5-naphthyridine derivatives can be converted to their chloro-counterparts using reagents like phosphorus oxychloride (POCl₃). nih.gov Similarly, 1,5-naphthyridine-4(1H)-ones can be chlorinated with POCl₃. nih.gov The synthesis of this compound itself would likely proceed from a corresponding dihydroxy- or oxo-substituted 1,5-naphthyridine precursor, which would then undergo exhaustive chlorination. The regioselectivity of these reactions is crucial for obtaining the desired substitution pattern. Knochel and coworkers have developed methods for the regioselective metalation and subsequent functionalization of the 1,5-naphthyridine scaffold, which can also be a pathway to introduce halogens at specific positions. nih.govresearchgate.net

Functional Group Interconversion on the this compound Core

Once the this compound core is synthesized, its reactivity can be exploited to introduce a wide range of functional groups, leading to novel derivatives with potentially interesting properties. The electron-withdrawing nature of the nitrogen atoms and the multiple chlorine substituents make the naphthyridine ring susceptible to nucleophilic attack and amenable to cross-coupling reactions. researchgate.netnih.govencyclopedia.pubthieme-connect.deacs.org

Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogenated Positions

The chlorine atoms on the this compound ring are activated towards nucleophilic aromatic substitution (SₙAr). This allows for the displacement of chloride ions by various nucleophiles, such as amines, alkoxides, and thiolates. researchgate.netnih.govencyclopedia.pubthieme-connect.deacs.org The regioselectivity of these substitutions can often be controlled by the reaction conditions and the nature of the nucleophile. For example, microwave-assisted nucleophilic substitution reactions with appropriate amines have been used to synthesize alkylamino-substituted 1,5-naphthyridines. nih.gov The positions of the chlorine atoms (2, 4, and 7) will exhibit different reactivities towards nucleophiles, allowing for stepwise and selective functionalization.

Nucleophile Reagent Example Product Type
AminesAlkylamines, ArylaminesAmino-1,5-naphthyridines
AlkoxidesSodium MethoxideMethoxy-1,5-naphthyridines
ThiolatesSodium ThiophenolateThioether-1,5-naphthyridines

Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds on the this compound core. researchgate.netnih.gov These reactions typically involve the coupling of the chlorinated naphthyridine with an organometallic reagent in the presence of a palladium catalyst and a suitable ligand.

Suzuki-Miyaura coupling , which utilizes organoboron reagents, is a widely used method for forming C-C bonds. researchgate.netrsc.org For example, 2,7-diaryl-1,8-naphthyridines have been synthesized via Suzuki-Miyaura reactions of the corresponding dichloro-derivative. researchgate.net This methodology can be applied to this compound to introduce aryl or vinyl groups at the chlorinated positions. The regioselectivity can be influenced by the specific reaction conditions and the relative reactivity of the different chlorine atoms.

Stille coupling employs organotin reagents to form C-C bonds. thieme-connect.dediva-portal.org This reaction has been used to synthesize various functionalized naphthyridines, including benzo[c] mdpi.comthieme-connect.comnaphthyridine derivatives. beilstein-journals.org

Sonogashira coupling allows for the formation of C-C triple bonds by coupling the chlorinated naphthyridine with a terminal alkyne. This reaction provides access to alkynyl-substituted 1,5-naphthyridines.

Heck coupling involves the reaction of the chlorinated naphthyridine with an alkene to form a new C-C bond, leading to vinyl-substituted derivatives. researchgate.netclockss.org Intramolecular Heck reactions have also been utilized to construct fused naphthyridine systems. researchgate.net

The choice of cross-coupling reaction and the specific reaction conditions can allow for the selective functionalization of the this compound core, providing access to a vast chemical space of novel derivatives.

Cross-Coupling Reaction Coupling Partner Bond Formed Catalyst System Example
Suzuki-Miyaura Organoboronic acid/esterC-CPd(PPh₃)₄ / Na₂CO₃ rsc.org
Stille OrganostannaneC-CPd(PPh₃)₄ thieme-connect.de
Sonogashira Terminal AlkyneC-C (alkynyl)PdCl₂(PPh₃)₂ / CuI
Heck AlkeneC-C (vinyl)Pd(OAc)₂ / PPh₃ clockss.org

Chemo- and Regioselectivity in Synthetic Transformations of Naphthyridines

The substitution pattern of this compound presents a complex challenge in terms of chemo- and regioselectivity. The three chlorine atoms at positions 2, 4, and 7 have different reactivities towards nucleophilic substitution, and the nitrogen atoms influence the electron density distribution across the aromatic system.

The reactivity of the 1,5-naphthyridine scaffold can be precisely controlled using directed metalation strategies. The use of TMP (2,2,6,6-tetramethylpiperidyl) bases of zinc, magnesium, and lithium allows for the regioselective functionalization of the 1,5-naphthyridine core. researchgate.net For example, pre-complexation with a magnesium amide base can direct magnesiation specifically to the C4-position. Subsequent quenching with electrophiles yields 4-substituted 1,5-naphthyridines. By carefully choosing the metalating agent and the presence or absence of a Lewis acid like BF₃·OEt₂, it is possible to introduce substituents at various positions, leading to mono-, di-, or tri-substituted products. researchgate.net

In chloro-substituted naphthyridines, nucleophilic aromatic substitution (SNAr) is a key transformation. The chlorine atom at the 4-position is generally the most susceptible to nucleophilic attack, followed by the one at the 2-position. This differential reactivity allows for sequential and selective functionalization. For instance, amination of 2-chloro-1,5-naphthyridine (B1368886) derivatives can be achieved by heating with ammonium (B1175870) hydroxide (B78521) in a sealed tube. mdpi.com Alternatively, an azidation reaction with sodium azide (B81097) followed by reduction with tin(II) chloride can also yield the corresponding amino-1,5-naphthyridine. mdpi.com

Cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for introducing aryl or other groups. In di- or tri-halogenated naphthyridines, chemo- and regioselectivity are critical. For example, in 2,4-dibromopyridine, the bromine at the 4-position is more reactive in Suzuki coupling. dntb.gov.ua This principle of differential reactivity of halogens at different positions can be extended to the this compound system, allowing for controlled, stepwise substitution. dntb.gov.ua

Reaction Type Reagents/Method Position(s) Targeted Outcome
Directed MagnesiationTMP₂Mg·2LiClC4Regioselective functionalization at the 4-position. researchgate.net
Directed ZincationTMPZnCl·LiCl in the presence of BF₃·OEt₂C8Regioselective functionalization at the 8-position after prior C4 substitution. researchgate.net
Nucleophilic AminationNH₄OH, 140 °CC2Substitution of a chlorine atom to form a 2-amino derivative. mdpi.com
Nucleophilic Azidation/Reduction1. NaN₃ 2. SnCl₂C2Formation of a 2-amino derivative via an azide intermediate. mdpi.com
Suzuki-Miyaura CouplingPd catalyst, boronic acids/estersC7Introduction of aryl moieties at the 7-position on a 2-substituted-1,5-naphthyridine scaffold. nih.gov

Green Chemistry and Sustainable Approaches in Naphthyridine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like naphthyridines to improve efficiency and reduce environmental impact. Key strategies include the use of alternative energy sources like microwaves and the development of continuous flow processes.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and improved product purities compared to conventional heating methods. benthamdirect.comyoutube.comyoutube.com This technique is considered a green methodology due to its high energy efficiency. youtube.com In the context of naphthyridine synthesis, microwave-assisted methods have been successfully employed for various reactions, including the synthesis of naphthyridinoyl pyrazolidinones and 2,4-dihydroxy-1,8-naphthyridines. benthamdirect.comresearchgate.net These reactions can often be performed in one-pot procedures and sometimes even without a solvent, further enhancing their green credentials. benthamdirect.comyoutube.comresearchgate.net

Continuous Flow Synthesis: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, scalability, and process control due to superior heat and mass transfer. purdue.edu Automated continuous flow systems have been developed for the modular synthesis of tetrahydronaphthyridine (THN) isomers, including the 1,5-THN core. researchgate.netbath.ac.ukdntb.gov.ua These systems can telescope multiple reaction steps, such as photoredox-catalyzed hydroaminoalkylation and palladium-catalyzed C-N bond formation, into a single, streamlined process. bath.ac.uk This approach allows for the rapid and efficient construction of complex molecular scaffolds from simple starting materials. purdue.edumanufacturingchemist.com The use of green vitriol (ferrous sulfate) as a catalyst in the synthesis of poly-substituted 1,5-naphthyridine compounds also represents a move towards more environmentally benign catalysts. google.com

Green Chemistry Approach Specific Method/Reaction Key Advantages
Microwave-Assisted SynthesisSynthesis of naphthyridinoyl pyrazolidinonesRapid reaction times (minutes vs. hours), one-pot synthesis, good yields. benthamdirect.com
Microwave-Assisted SynthesisSynthesis of 2,4-dihydroxy-1,8-naphthyridinesSolvent-free and catalyst-free conditions. researchgate.net
Continuous Flow SynthesisAutomated synthesis of 1,5-tetrahydronaphthyridine isomersModular, scalable, telescoped reactions, access to diverse isomers. researchgate.netbath.ac.ukdntb.gov.ua
Green CatalysisUse of green vitriol (ferrous sulfate)Application of an inexpensive and environmentally benign catalyst for the synthesis of poly-substituted 1,5-naphthyridines. google.com

Chemical Reactivity and Mechanistic Investigations of 2,4,7 Trichloro 1,5 Naphthyridine

Detailed Studies of Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a primary mode of reactivity for 2,4,7-trichloro-1,5-naphthyridine. This is due to the electron-deficient nature of the naphthyridine ring, which is further enhanced by the presence of three chlorine atoms. These reactions generally proceed through an addition-elimination mechanism involving a Meisenheimer complex intermediate. libretexts.orgmasterorganicchemistry.com The attack of a nucleophile on one of the electron-deficient carbon atoms bearing a chlorine atom leads to the formation of a negatively charged intermediate, which is stabilized by the aromatic system and the electron-withdrawing nitrogen atoms. libretexts.org Subsequent elimination of a chloride ion restores the aromaticity of the ring, yielding the substituted product.

The regioselectivity of nucleophilic attack is a key aspect of the chemistry of this compound. The positions on the naphthyridine ring exhibit different levels of reactivity towards nucleophiles. For instance, studies on related chloro-substituted naphthyridines and quinolines have shown that the C4 and C5 positions can be susceptible to nucleophilic attack. researchgate.netresearchgate.net In the case of this compound, the relative reactivity of the C2, C4, and C7 positions will depend on the specific nucleophile and reaction conditions.

A variety of nucleophiles can be employed in these substitution reactions, including amines, alkoxides, and thiolates. mdpi.com For example, the reaction with amines can lead to the formation of amino-substituted naphthyridines, while reaction with alkoxides yields alkoxy-naphthyridines. The use of different nucleophiles allows for the introduction of a wide range of functional groups onto the 1,5-naphthyridine (B1222797) scaffold.

It is important to note that in some cases, vicarious nucleophilic substitution (VNS) of hydrogen can occur, where a nucleophile attacks a carbon atom bearing a hydrogen atom, followed by elimination of a leaving group from the nucleophile itself. juniperpublishers.comarkat-usa.org

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Halogenated Naphthyridines

Starting MaterialNucleophileProductReaction ConditionsReference
2,4,8-trichloroquinolineSodium azide (B81097)2-azido-4,8-dichloroquinoline and 4-azido-2,8-dichloroquinolineNot specified researchgate.net
4,5,7-trichloro-3-(2-chloroethyl)-2-methylbenzo[h] libretexts.orguni-muenchen.denaphthyridinePrimary aromatic amines4-arylamino-5,7-dichloro-3-(2-chloroethyl)-2-methylbenzo[h] libretexts.orguni-muenchen.denaphthyridineNot specified researchgate.net
2-chloro-3,5-diaminopyridineHexafluoroacetylacetone1,5-Naphthyridine derivativeMontmorillonite K10 catalyst mdpi.com

Exploration of Electrophilic Substitution Reactions on the Naphthyridine Ring

Electrophilic substitution reactions on the 1,5-naphthyridine ring are generally less facile compared to nucleophilic substitutions due to the electron-deficient nature of the heterocyclic system. mdpi.comnih.gov The nitrogen atoms withdraw electron density from the ring, making it less susceptible to attack by electrophiles. However, under certain conditions, electrophilic substitutions can be achieved.

Reactions such as nitration, halogenation, and acylation have been reported for some naphthyridine derivatives. researchgate.net For instance, the nitration of a benzo[h] libretexts.orguni-muenchen.denaphthyridine derivative has been achieved, leading to the introduction of a nitro group onto the ring. researchgate.net Similarly, halogenation reactions, such as chlorination and bromination, have also been performed on related systems. nih.govresearchgate.net The position of electrophilic attack is influenced by the existing substituents on the ring and the reaction conditions.

It is worth noting that the reactivity of the 1,5-naphthyridine ring towards electrophiles can be enhanced by the presence of electron-donating groups.

Table 2: Examples of Electrophilic Substitution Reactions on Naphthyridine Derivatives

Starting MaterialReagentProductReaction ConditionsReference
4-hydroxybenzo[h] libretexts.orguni-muenchen.denaphthyridine-2,5-dioneNitrating agent3-Nitro-4-hydroxybenzo[h] libretexts.orguni-muenchen.denaphthyridine-2,5-dioneNot specified researchgate.net
4-hydroxybenzo[h] libretexts.orguni-muenchen.denaphthyridine-2,5-dioneChlorinating agent3-Chloro-4-hydroxybenzo[h] libretexts.orguni-muenchen.denaphthyridine-2,5-dioneNot specified researchgate.net
4-hydroxybenzo[h] libretexts.orguni-muenchen.denaphthyridine-2,5-dioneBrominating agent3-Bromo-4-hydroxybenzo[h] libretexts.orguni-muenchen.denaphthyridine-2,5-dioneNot specified researchgate.net

Radical Reactions and Electron Transfer Processes Involving the Compound

The involvement of this compound in radical reactions and electron transfer processes is a less explored area of its chemistry. However, radical reactions are known to occur with related nitrogen-containing heterocycles. For example, tin-free radical cyclizations have been utilized for the synthesis of various fused pyridine (B92270) systems, including tetrahydro libretexts.orgarkat-usa.orgnaphthyridines. acs.org These reactions often involve the generation of a radical species that can then undergo intramolecular cyclization.

Furthermore, electron transfer processes can be involved in certain reactions of naphthyridine derivatives. For instance, the reduction of some heterocyclic cations can lead to the formation of dimers through radical intermediates. clockss.org While specific studies on this compound are limited, the potential for its participation in such reactions exists, particularly given the presence of multiple chloro substituents that could influence its electronic properties and reactivity towards radical species. The development of photocatalytic methods has also opened new avenues for radical-triggered annulative reactions of related diynes to form quinolin-2(1H)-ones. researchgate.net

Transition Metal-Catalyzed Reactions and Ligand Interactions

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of halogenated heterocycles like this compound. uni-muenchen.dechim.it These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of substituted naphthyridine derivatives.

Commonly employed cross-coupling reactions include the Suzuki-Miyaura, Negishi, Kumada, Heck, Stille, and Sonogashira reactions. uni-muenchen.de In the context of this compound, the chlorine atoms can serve as leaving groups in these catalytic cycles. For example, a Suzuki-Miyaura coupling could be used to introduce an aryl or heteroaryl group at one of the chlorinated positions by reacting it with an appropriate boronic acid in the presence of a palladium catalyst. chim.it

The 1,5-naphthyridine scaffold itself can also act as a ligand, coordinating to metal centers through its nitrogen atoms. mdpi.comnih.gov This property is relevant in the context of catalysis, as the naphthyridine unit can be incorporated into ligand structures to modulate the properties of a metal catalyst. The formation of metal complexes with 1,5-naphthyridine derivatives has been studied and can influence the reactivity of the heterocyclic system. mdpi.com

Table 3: Examples of Transition Metal-Catalyzed Reactions on Halogenated Heterocycles

Starting MaterialCoupling PartnerCatalyst/ConditionsProductReference
2-ChloroquinolinesArylboronic acidsNaPdCl4, ligand 672-Arylquinolines chim.it
2-Chloroquinolin-3-ol5-Chloro-2-fluorophenylboronic acidNot specified2-(5-Chloro-2-fluorophenyl)quinolin-3-ol chim.it

Acid-Base Chemistry and Tautomerism Studies Relevant to Reactivity

The presence of nitrogen atoms in the 1,5-naphthyridine ring imparts basic properties to the molecule, allowing it to be protonated in the presence of acids. The basicity of the nitrogen atoms can influence the reactivity of the molecule, for example, by affecting the rate of electrophilic substitution reactions.

Tautomerism is another important consideration for certain substituted 1,5-naphthyridines. For instance, hydroxy-substituted naphthyridines can exist in equilibrium with their corresponding naphthyridinone tautomers. nih.gov This tautomeric equilibrium can have a significant impact on the chemical reactivity of the molecule. For example, the naphthyridinone form may exhibit different reactivity patterns compared to the hydroxy-naphthyridine form. While this compound itself does not have substituents prone to tautomerism, its derivatives, which may be formed through substitution reactions, could exhibit this phenomenon. Studies on related N-heterocycles have shown that the position of tautomeric equilibrium can be influenced by factors such as the solvent and the presence of other substituents. researchgate.netresearchgate.net

Derivatization Strategies and Analogue Synthesis for Academic Research

Design Principles for Novel 2,4,7-Trichloro-1,5-naphthyridine Analogues for Structure-Property Relationship Studies

The design of novel analogues based on the this compound scaffold is fundamentally guided by the strategic exploitation of its electronic and steric properties for structure-property relationship (SPR) studies. The three chlorine atoms are not merely synthetic handles; they are critical determinants of the molecule's reactivity and physicochemical characteristics.

Key Design Principles:

Regioselective Functionalization: The chlorine atoms at the 2, 4, and 7-positions exhibit differential reactivity towards nucleophiles. This is due to the varying degrees of electron deficiency at these carbon atoms, influenced by the positions of the ring nitrogen atoms. The C4 position is generally the most activated towards nucleophilic aromatic substitution (SNAr), followed by the C2 and C7 positions. This predictable hierarchy allows for the controlled, stepwise introduction of different functional groups, enabling systematic studies of how substituent placement affects properties like fluorescence, metal chelation, or biological target affinity.

Modulation of Electronic Properties: The 1,5-naphthyridine (B1222797) core is an electron-deficient aromatic system. Replacing chlorine atoms with various electron-donating groups (e.g., amines, alkoxides) or electron-withdrawing groups (e.g., cyano, nitro) allows for the fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is crucial for developing materials with specific optical and electronic properties, such as organic light-emitting diodes (OLEDs) or sensors.

Steric Control and Conformational Restriction: Introducing bulky substituents can enforce specific conformations or create sterically hindered environments. This principle is applied in the design of selective ligands for metal complexes or specific protein binding pockets. By systematically varying the size and shape of the substituents at each position, researchers can probe the steric requirements of a target interaction.

Scaffold Diversity and Hybridization: The trichloro-scaffold serves as a versatile platform for creating hybrid molecules. By attaching other pharmacophores, fluorophores, or functional moieties, researchers can combine the properties of the naphthyridine core with those of the appended group. This molecular hybridization approach is a common strategy in drug discovery and materials science to generate novel compounds with enhanced or entirely new functionalities. nih.gov

Planarity and π-System Extension: For applications in materials science, maintaining or extending the planarity of the aromatic system is often a key design goal. researchgate.net Substitution reactions that introduce other aromatic or heteroaromatic rings can extend the π-conjugated system, leading to significant shifts in absorption and emission spectra. This is a guiding principle for creating novel dyes, fluorophores, and organic semiconductor materials. nih.gov

Synthesis of Substituted Naphthyridine Derivatives via Strategic Chlorine Manipulation

The primary route for derivatizing this compound is through the sequential manipulation of its chlorine atoms, which act as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions. The inherent electronic properties of the naphthyridine ring dictate a regioselective order of substitution, which can be exploited to synthesize a wide array of mono-, di-, and tri-substituted products.

The reactivity of the chloro-positions on the 1,5-naphthyridine ring is influenced by the electron-withdrawing nature of the two nitrogen atoms, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr mechanism. libretexts.orglibretexts.org This activation is most pronounced at the positions para (C4) and ortho (C2) to the ring nitrogens. Consequently, the C4 position is the most reactive site, followed by the C2 position.

Common nucleophilic substitution reactions include:

Amination: Reaction with primary or secondary amines is a widely used method to introduce diverse amino functionalities. These reactions are often carried out in the presence of a base. Palladium-catalyzed methods like the Buchwald-Hartwig amination can also be employed for coupling amines to the heterocyclic ring. nih.gov

Alkoxylation/Aryloxylation: Alkoxides and phenoxides readily displace the chlorine atoms to form ether linkages.

Thiolation: Thiolates can be used to introduce sulfur-containing moieties.

Azidation: The use of sodium azide (B81097) introduces an azido (B1232118) group, which can be subsequently reduced to an amine or used in cycloaddition reactions (e.g., "click" chemistry) to link the naphthyridine core to other molecules. nih.gov

The sequential and controlled substitution allows for the creation of complex, unsymmetrically substituted naphthyridines. For instance, reacting this compound with one equivalent of a strong nucleophile under mild conditions can lead to selective monosubstitution at the C4 position. The resulting 2,7-dichloro-4-substituted-1,5-naphthyridine can then be subjected to reaction with a different nucleophile under more forcing conditions to achieve substitution at the C2 or C7 position.

Starting Material Nucleophile/Reagent Position(s) Substituted Product Class
This compoundPrimary/Secondary AmineC4 (preferentially), C2, C7Amino-substituted naphthyridines
This compoundSodium Alkoxide (NaOR)C4 (preferentially), C2, C7Alkoxy-substituted naphthyridines
This compoundSodium Azide (NaN₃)C4, C2, C7Azido-substituted naphthyridines
This compoundOrganoboron compounds (Suzuki Coupling)C4, C2, C7Aryl/Alkyl-substituted naphthyridines
This compoundHydrazineC4, C2, C7Hydrazinyl-substituted naphthyridines

Heterocyclic Annulation and Fusion Strategies for Expanded Naphthyridine Systems

Building upon the core this compound structure, various synthetic strategies can be employed to construct fused-ring systems, thereby expanding the heterocyclic framework. These annulation reactions create polycyclic aromatic systems with novel electronic and steric properties. The strategies often involve classical named reactions adapted for the naphthyridine core or its derivatives. encyclopedia.pubnih.gov

Friedländer Annulation: This is a powerful method for constructing a new quinoline (B57606) ring system. A derivative of this compound bearing an amino group ortho to a carbonyl group can be condensed with a compound containing an active methylene (B1212753) group (e.g., a ketone or β-ketoester) to form a fused quinoline ring. This is one of the most common routes for synthesizing benzo[b] nih.govresearchgate.netnaphthyridines. mdpi.com

Skraup-Doebner-von Miller Synthesis: This reaction and its variations involve the reaction of an amino-substituted naphthyridine with α,β-unsaturated aldehydes or ketones (or their precursors like glycerol) under acidic conditions to build a fused pyridine (B92270) ring. nih.govmdpi.com

Povarov Reaction (Aza-Diels-Alder): The Povarov reaction is a [4+2] cycloaddition used to synthesize tetrahydroquinoline derivatives, which can often be aromatized. nih.gov An imine formed from an amino-naphthyridine and an aldehyde can react with an electron-rich alkene. researchgate.net This approach allows for the construction of fused, nitrogen-containing six-membered rings onto the naphthyridine scaffold. mdpi.com

Intramolecular Cyclization: By first substituting the chlorine atoms with functionalities capable of undergoing intramolecular cyclization, new rings can be formed. For example, substituting a chlorine with a nucleophile that also contains a pendant group capable of a subsequent ring-closing reaction (e.g., an ortho-formyl boronic acid in a Suzuki coupling) can lead to fused systems in a one-pot or tandem sequence. mdpi.com

These strategies significantly increase the structural diversity available from the initial trichloronaphthyridine scaffold, leading to complex, polycyclic heteroaromatic compounds for advanced materials and medicinal chemistry research. researchgate.net

Annulation Strategy Key Reactants Fused Ring System Formed Typical Product Class
Friedländer ReactionAmino-naphthyridine with an ortho-carbonyl; Methylene-activated compoundQuinolineBenzo[b] nih.govresearchgate.netnaphthyridines
Skraup SynthesisAmino-naphthyridine; Glycerol, acid, oxidizing agentPyridineFused Pyridinonaphthyridines
Povarov ReactionAmino-naphthyridine, Aldehyde, Alkene/AlkyneTetrahydroquinoline/QuinolineFused Quinolino nih.govresearchgate.netnaphthyridines
Palladium-Catalyzed Cross-Coupling/CyclizationChloro-naphthyridine; Boronic acid with ortho-formyl groupBenzene (B151609)/HeterocycleThieno nih.govresearchgate.netnaphthyridines, etc. mdpi.com

Introduction of Diverse Functionalities for Specific Research Objectives

The introduction of specific functional groups onto the this compound scaffold is driven by the desired application or research objective. The chlorine atoms serve as versatile anchor points for installing functionalities that impart specific chemical, physical, or biological properties.

For Metal Complexation and Catalysis: To create ligands for coordination chemistry, functional groups with strong chelating abilities are introduced. Common examples include:

Pyridyl groups: Introduced via Suzuki or Stille coupling, creating bipyridine-like chelating sites.

Amines and Imines: Installed via SNAr, these nitrogen-based donors can coordinate to a variety of metal centers.

Phosphines: Can be introduced, although less commonly, to create soft donor sites for catalysis. The resulting naphthyridine-based ligands are investigated for their roles in catalysis, as components of photoluminescent metal complexes, or as building blocks for supramolecular assemblies.

For Biological and Medicinal Chemistry Research: In this context, functionalities are chosen to interact with biological targets or to modify pharmacokinetic properties.

Amines and Amides: The introduction of various substituted amines is a cornerstone of medicinal chemistry, as these groups can form hydrogen bonds and salt bridges within protein active sites. nih.gov

Heterocycles: Attaching other heterocyclic rings (e.g., piperazine, triazoles, indoles) is a common strategy to explore structure-activity relationships (SAR) and modulate properties like solubility and metabolic stability. nih.govnih.gov For instance, triazole rings can be introduced via click chemistry with an azido-naphthyridine intermediate. researchgate.net

Carbon-linked substituents: Aryl, heteroaryl, or alkyl groups introduced via cross-coupling reactions can act as hydrophobic binding elements or probes for steric constraints in a receptor.

For Materials Science and Optoelectronics: The focus here is on modifying the electronic and photophysical properties of the naphthyridine core.

Extended π-Systems: Attaching aromatic and heteroaromatic groups via Suzuki, Stille, or Sonogashira coupling extends the π-conjugation, which typically shifts the absorption and emission wavelengths to lower energies (red-shift). This is a key strategy for developing novel fluorophores and organic semiconductors.

Donor-Acceptor Systems: By installing strong electron-donating groups (like diarylamines) and leveraging the electron-accepting nature of the naphthyridine core, researchers can create donor-π-acceptor (D-π-A) molecules. These materials often exhibit interesting photophysical properties, such as thermally activated delayed fluorescence (TADF).

The table below summarizes the introduction of functionalities for specific research aims.

Research Objective Functional Group Introduced Synthetic Method Purpose of Functionality
Metal ComplexationPyridyl, Amino, Imino groupsSuzuki Coupling, SNArAct as chelating ligands for metal ions
Medicinal ChemistrySubstituted amines, amides, heterocycles (e.g., piperazine)SNAr, Amide couplingForm hydrogen bonds, salt bridges; modulate pharmacokinetics nih.gov
OptoelectronicsAryl/Heteroaryl groups, Alkynyl groupsSuzuki, Stille, Sonogashira CouplingExtend π-conjugation, create donor-acceptor systems
Molecular ProbesFluorophores, Biotin, AzidesSNAr, Amide coupling, Click ChemistryEnable detection, imaging, or specific biomolecular interactions

Advanced Spectroscopic and Analytical Methodologies in Research on 2,4,7 Trichloro 1,5 Naphthyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Research Intermediates and Products

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of 2,4,7-trichloro-1,5-naphthyridine and its reaction products. weebly.comnd.edu One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental information about the molecular framework.

In the ¹H NMR spectrum of a 1,5-naphthyridine (B1222797) derivative, the chemical shifts, integration, and multiplicity (splitting patterns) of the signals are used to identify the protons on the heterocyclic core. For instance, in related substituted 1,8-naphthyridines, the protons on the naphthyridine nucleus appear at distinct chemical shifts, and their coupling constants help establish their relative positions. mdpi.com For this compound, the remaining protons on the aromatic core would exhibit characteristic signals, allowing for confirmation of the substitution pattern.

¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon atoms and their chemical environment. The carbon atoms bonded to electronegative chlorine atoms are expected to show signals at significantly different chemical shifts compared to the protonated carbons.

For more complex structures or to resolve ambiguities in 1D spectra, two-dimensional (2D) NMR techniques are employed. weebly.com These include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, helping to trace the connectivity of proton networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton, especially around quaternary carbons and heteroatoms. researchgate.net

These advanced NMR methods are powerful tools for the secure structural characterization of novel naphthyridine-based compounds synthesized from precursors like this compound. researchgate.net

Table 1: Representative NMR Data for Substituted Naphthyridine Derivatives Data below is illustrative for the naphthyridine class of compounds, based on published literature for related structures.

Nucleus Typical Chemical Shift (ppm) Information Provided
¹H 7.0 - 9.0 Position and electronic environment of protons on the aromatic ring. mdpi.com
¹³C 110 - 165 Number of unique carbons; indicates substitution patterns. mdpi.com
¹⁹F Varies Used for fluorinated derivatives to confirm the presence and environment of fluorine atoms. researchgate.net

Mass Spectrometry (MS) Techniques for Identification of Reaction Products and Fragments

Mass spectrometry is a vital analytical tool used to determine the molecular weight and elemental composition of this compound and its derivatives, as well as to gain structural insights through fragmentation analysis. nih.govmiamioh.edu

Upon analysis, the mass spectrum of this compound would display a molecular ion (M⁺) peak corresponding to its molecular weight. A key feature would be the characteristic isotopic pattern caused by the presence of three chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a distinctive cluster of peaks (M⁺, M+2, M+4, M+6) with predictable relative intensities, providing strong evidence for the presence of three chlorine atoms in the molecule.

Fragmentation patterns, induced by techniques such as electron ionization (EI), provide a molecular fingerprint that helps confirm the structure. Common fragmentation pathways for naphthyridine compounds include the loss of small molecules like HCN or cleavage of substituent groups. sci-hub.se For this compound, fragmentation could involve the sequential loss of chlorine radicals (•Cl) or HCl from the parent ion.

In modern research, MS is often coupled with chromatographic techniques like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS). LC-MS is particularly useful for analyzing reaction mixtures, allowing for the separation and identification of starting materials, intermediates, and final products, even in complex samples. google.comacs.org This technique is frequently used to quantify compounds in various matrices. google.com

Table 2: Expected Mass Spectrometry Fragments for this compound

m/z Value Identity Significance
[M]⁺ Molecular Ion Confirms the molecular weight of the compound.
[M+2]⁺, [M+4]⁺, [M+6]⁺ Isotope Peaks The characteristic pattern confirms the presence of three chlorine atoms.
[M-Cl]⁺ Fragment Ion Loss of a chlorine atom.

X-ray Crystallography for Solid-State Structure Determination in Research

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For novel naphthyridine derivatives, this technique provides unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions. nih.govnih.gov

While the specific crystal structure of this compound is not widely published, the methodology has been extensively applied to a vast range of related naphthyridine compounds. nih.govmalayajournal.orgresearchgate.net The process involves growing a suitable single crystal of the compound, which can be challenging. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined.

The resulting crystal structure would confirm the planarity of the fused 1,5-naphthyridine ring system and provide precise measurements of the carbon-carbon, carbon-nitrogen, and carbon-chlorine bond lengths. Furthermore, it would reveal how the molecules pack in the crystal lattice, highlighting any significant intermolecular forces such as halogen bonding (Cl···N or Cl···Cl interactions) or π–π stacking between the aromatic rings. nih.govresearchgate.net This information is invaluable for understanding the compound's physical properties and for designing new materials or biologically active molecules. nih.gov

Table 3: Representative Crystallographic Data for a Chlorinated Naphthyridine Analogue (2,7-Bis(trichloromethyl)-1,8-naphthyridine)

Parameter Value Reference
Chemical Formula C₁₀H₄Cl₆N₂ nih.gov
Crystal System Monoclinic nih.gov
Space Group C2/c nih.gov
a (Å) 19.9154 (4) nih.gov
b (Å) 6.5977 (1) nih.gov
c (Å) 10.5975 (2) nih.gov
β (°) 111.483 (2) nih.gov

Chromatographic Methods for Purification and Analytical Purity Assessment in Research Settings (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its derivatives in a research context. google.com

High-Performance Liquid Chromatography (HPLC) is a primary tool for both the analysis and purification of non-volatile or thermally sensitive compounds. mdpi.com In an analytical setting, HPLC coupled with a detector (such as a UV-Vis or PDA detector) is used to determine the purity of a synthesized sample. The retention time is characteristic of the compound under specific conditions (column, mobile phase, flow rate), and the peak area is proportional to its concentration. This allows for the quantification of impurities. osti.gov For preparative HPLC, the same principles are applied on a larger scale to isolate the desired compound from a reaction mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. ijstr.org This method is suitable for volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interaction with the GC column. Each separated component then enters the mass spectrometer for identification. mdpi.com For compounds like this compound, GC-MS can be a powerful tool for purity analysis, capable of detecting and identifying even trace-level volatile impurities.

These chromatographic methods are indispensable for ensuring the quality and identity of materials used in further research applications. acs.orgchromatographyonline.com

UV-Vis Spectroscopy and Fluorescence Techniques for Electronic Structure and Property Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy and fluorescence techniques are used to investigate the electronic properties of this compound, stemming from the π-conjugated system of the heterocyclic rings. researchgate.net

UV-Vis Spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The resulting spectrum shows characteristic absorption maxima (λ_max) that correspond to electronic transitions (typically π→π* and n→π*) within the molecule. The position and intensity of these bands provide insights into the extent of conjugation and the effect of substituents on the electronic structure.

Fluorescence Spectroscopy is used for compounds that emit light after being electronically excited. Many naphthyridine derivatives are known to be highly fluorescent. uni-muenchen.deresearchgate.net A fluorescence spectrometer measures the emission spectrum of a compound after excitation at a specific wavelength. Key data obtained include the emission maximum (λ_em), the quantum yield (a measure of emission efficiency), and the Stokes shift (the difference in wavelength between the absorption and emission maxima). These properties are highly sensitive to the molecular structure and the local environment, such as solvent polarity, a phenomenon known as solvatochromism. uni-muenchen.de The study of these optical properties is crucial for applications where this compound or its derivatives might be used as fluorescent probes or in optoelectronic materials. uni-muenchen.deresearchgate.net

Table 4: Illustrative Photophysical Data for Fluorescent Naphthyridine Derivatives Data below is representative of the naphthyridine class of compounds.

Compound Type Solvent Absorption Max (λ_abs, nm) Emission Max (λ_em, nm) Stokes Shift (nm) Reference
Aryl Naphthyridine Heptane 358 398 40 uni-muenchen.de

Theoretical and Computational Chemistry Approaches in 2,4,7 Trichloro 1,5 Naphthyridine Research

Quantum Chemical Calculations (e.g., DFT) of Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT is a computational method used to investigate the electronic structure (the arrangement of electrons) of many-body systems. grafiati.com By solving approximations of the Schrödinger equation, DFT can determine a molecule's geometry, energy, and various electronic properties that dictate its reactivity.

For 2,4,7-Trichloro-1,5-naphthyridine, DFT calculations would reveal the distribution of electron density across the molecule. The presence of two nitrogen atoms in the 1,5-naphthyridine (B1222797) core introduces electron-withdrawing effects, creating regions of lower electron density (electrophilic sites). This effect is significantly amplified by the three strongly electronegative chlorine atoms at the 2, 4, and 7 positions. These chlorine atoms withdraw electron density from the aromatic rings via the inductive effect, making the carbon atoms they are attached to highly susceptible to nucleophilic attack.

Key parameters derived from DFT calculations include:

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution. For this compound, the map would show electron-deficient regions (positive potential, typically colored blue) around the carbon atoms bonded to chlorine and the ring nitrogen atoms, indicating likely sites for nucleophilic attack. Electron-rich regions (negative potential, colored red) would be localized on the nitrogen and chlorine atoms themselves.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the LUMO indicates the ability of a molecule to accept electrons. A low-lying LUMO, as would be expected for this electron-deficient system, signifies a good electrophile. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity.

Calculated Charges: Atomic charge calculations (e.g., Mulliken or Natural Bond Orbital analysis) quantify the partial charge on each atom, further identifying the most electrophilic carbon centers.

Below is an illustrative table of the kind of data that DFT calculations would provide for this compound, based on findings for analogous compounds.

Calculated PropertyPredicted Value / DescriptionSignificance for Reactivity
HOMO EnergyLow (e.g., < -6.0 eV)Indicates low tendency to donate electrons.
LUMO EnergyVery Low (e.g., < -2.0 eV)Indicates high susceptibility to nucleophilic attack.
HOMO-LUMO GapRelatively SmallSuggests higher chemical reactivity compared to the unsubstituted core.
Partial Atomic Charge on C2, C4, C7Highly PositiveConfirms these positions as primary sites for nucleophilic substitution.

Molecular Dynamics Simulations of Compound Interactions and Conformations

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. mdpi.comnih.gov For a molecule like this compound, which may be investigated for its potential as a building block in medicinal chemistry, MD simulations are invaluable for studying its behavior in a biological environment. nih.gov

MD simulations can model how the compound interacts with a biological target, such as the active site of an enzyme or a receptor. nih.gov The simulation begins with a starting structure of the compound and its target, often obtained from experimental methods like X-ray crystallography or predicted via molecular docking. The system is then solvated (typically in a water box with ions to mimic physiological conditions), and the forces on each atom are calculated using a classical force field (e.g., AMBER, CHARMM). mdpi.com By integrating Newton's laws of motion, the trajectory of every atom is tracked over a set period, from nanoseconds to microseconds.

Key insights from MD simulations include:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the compound within the binding site, researchers can assess the stability of the interaction over time. A stable RMSD suggests a durable binding mode.

Conformational Analysis: The simulation reveals the different shapes (conformations) the molecule and its target can adopt. bingol.edu.tr This is crucial as both the ligand and protein are flexible, and their dynamic interplay governs the binding affinity.

Interaction Analysis: MD trajectories can be analyzed to identify persistent interactions, such as hydrogen bonds, hydrophobic contacts, or halogen bonds (where the chlorine atoms might act as electrophilic halogen bond donors), that are critical for binding.

A hypothetical MD simulation setup for this compound interacting with a protein kinase, a common target for such scaffolds, is outlined below.

Simulation ParameterTypical Value / MethodPurpose
Force FieldGAFF (for the ligand), AMBER ff14SB (for the protein)Defines the potential energy and forces between atoms.
Solvent ModelTIP3P WaterExplicitly models the aqueous cellular environment.
Simulation Time100-500 nanosecondsAllows for sufficient sampling of molecular motions and interactions.
EnsembleNPT (Isothermal-isobaric)Maintains constant number of particles, pressure, and temperature.
Analysis MetricsRMSD, RMSF, Hydrogen Bond Analysis, MM/GBSATo evaluate stability, flexibility, key interactions, and binding free energy.

Prediction of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for elucidating reaction mechanisms, which is essential for predicting the chemical behavior of this compound. By mapping the potential energy surface of a reaction, researchers can identify the most likely pathway from reactants to products. nih.gov

This process involves:

Locating Stationary Points: Calculations are used to find the structures of reactants, intermediates, and products, which correspond to minima on the potential energy surface.

Identifying Transition States (TS): A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Locating the exact structure of the TS is a critical and computationally intensive step. grafiati.com

Calculating Activation Energies: The energy difference between the reactants and the transition state defines the activation energy (Ea). According to transition state theory, a lower activation energy corresponds to a faster reaction rate.

For this compound, a primary area of interest is nucleophilic aromatic substitution (SNAr), where one of the chlorine atoms is displaced by a nucleophile. DFT calculations can predict which of the three chlorine atoms (at C2, C4, or C7) is most likely to be substituted. This is achieved by modeling the reaction with a chosen nucleophile (e.g., an amine or an alcohol) at each of the three positions and calculating the activation energy for each pathway. The pathway with the lowest activation energy will be the kinetically favored product. These predictions are vital for planning synthetic routes and avoiding undesirable side products.

The following table provides a hypothetical comparison of activation energies for the SNAr reaction of this compound with a generic nucleophile, illustrating how computational results can predict regioselectivity.

Reaction SiteHypothetical Transition StatePredicted Relative Activation Energy (kcal/mol)Predicted Outcome
C4-ClTS-C40 (Lowest)Major Product
C2-ClTS-C2+2.5Minor Product
C7-ClTS-C7+1.8Minor Product

Note: The relative energies are illustrative. The actual regioselectivity would depend on the specific nucleophile and reaction conditions.

Cheminformatics and In-Silico Screening for Compound Design and Property Prediction

Cheminformatics combines chemistry, computer science, and information science to optimize the process of drug discovery and materials design. nih.govscispace.com For this compound, cheminformatics serves two primary roles: property prediction and as a scaffold for virtual screening.

Property Prediction: Using Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, various physicochemical and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) properties can be predicted from the molecular structure alone. scispace.com These models are built from large datasets of experimental results and use machine learning algorithms to correlate molecular descriptors (e.g., molecular weight, logP, polar surface area) with specific outcomes. For a novel or uncharacterized compound like this compound, these predictions offer a rapid, cost-effective initial assessment of its drug-like potential.

In-Silico Screening: The this compound core can be used as a starting point (a scaffold or fragment) in virtual screening campaigns. nih.gov Large virtual libraries of compounds can be generated by computationally attaching different functional groups at the 2, 4, and 7 positions. These virtual libraries are then docked into the binding site of a biological target. The compounds are scored based on their predicted binding affinity and other parameters, allowing researchers to prioritize a smaller, more promising set of candidates for actual synthesis and experimental testing. This in-silico approach dramatically accelerates the identification of lead compounds. nih.gov

The table below shows a set of predicted drug-like properties for this compound, as might be generated by cheminformatics software like SwissADME or DataWarrior.

Property / RulePredicted ValueInterpretation
Molecular Weight~246.5 g/molComplies with Lipinski's Rule of Five (<500).
LogP (Octanol/Water Partition Coeff.)~2.8Indicates good lipid solubility; complies with Lipinski's Rule (<5).
Hydrogen Bond Donors0Complies with Lipinski's Rule (<5).
Hydrogen Bond Acceptors2 (the N atoms)Complies with Lipinski's Rule (<10).
Topological Polar Surface Area (TPSA)~25.7 ŲSuggests good potential for cell membrane permeability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.